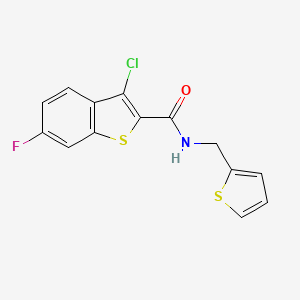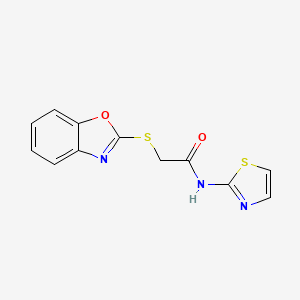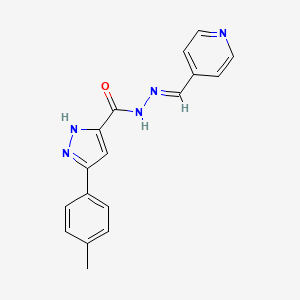![molecular formula C18H17F3N6O B5610201 N-(2-{[6-(2-methyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-4-(trifluoromethyl)benzamide](/img/structure/B5610201.png)
N-(2-{[6-(2-methyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-4-(trifluoromethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds has involved various methods, including the reaction of N-substituted imidazolylbenzamides or benzene-sulfonamides to produce compounds with significant electrophysiological activity. For example, compounds synthesized through such methods have shown potency comparable to sematilide, a class III electrophysiological agent (Morgan et al., 1990). This highlights the potential for creating effective molecules through careful chemical synthesis, potentially applicable to the synthesis of N-(2-{[6-(2-methyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-4-(trifluoromethyl)benzamide.
Molecular Structure Analysis
Molecular structure analysis has been conducted on related compounds, showing that the imidazo[1,2-a]benzo[4,5]furo[2,3-d]pyrimidine ring system can be essentially planar, with phenyl rings twisted at specific angles relative to this system. For instance, a study demonstrated the planarity and specific dihedral angle of the phenyl ring in relation to the core ring system (Deng et al., 2010). Such detailed structural analyses are crucial for understanding the chemical behavior and potential reactivity of this compound.
Chemical Reactions and Properties
Chemical reactions involving similar compounds have included aza-Wittig reactions and Michael addition/intramolecular cyclization, demonstrating the reactivity and potential for creating diverse derivatives (Balewski & Kornicka, 2021). These reactions underline the chemical versatility of compounds within this class, suggesting similar capabilities for this compound.
Physical Properties Analysis
The physical properties of closely related compounds, such as solubility, melting points, and crystal structure, have been characterized, providing insights into their behavior in different environments. For instance, crystal packing and intermolecular interactions have been detailed for ethyl (2,5-dioxo-1-phenyl-2,3-dihydro-1H,5H-1-benzofuro[3,2-d]imidazo[1,2-a]pyrimidin-3-yl)acetate, a compound with structural similarities (Hu et al., 2007). These analyses are essential for predicting how this compound might behave under various conditions.
Chemical Properties Analysis
The chemical properties, such as reactivity with other compounds, stability under different conditions, and potential for undergoing specific chemical transformations, have been explored for compounds within this category. Research on trifluoromethylated imidazo[1,2-a]pyrimidines and benzimidazo[1,2-a]pyrimidines, for example, has provided valuable information on their synthesis and potential biological activities, indicating the broad utility of these frameworks (Jismy et al., 2019).
作用機序
The mechanism of action of imidazole derivatives can vary widely depending on their specific structure and the target they interact with. Many imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
将来の方向性
The future directions of imidazole research are likely to continue focusing on the development of new drugs. Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities , suggesting a wide range of potential applications in medicine.
特性
IUPAC Name |
N-[2-[[6-(2-methylimidazol-1-yl)pyrimidin-4-yl]amino]ethyl]-4-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N6O/c1-12-22-8-9-27(12)16-10-15(25-11-26-16)23-6-7-24-17(28)13-2-4-14(5-3-13)18(19,20)21/h2-5,8-11H,6-7H2,1H3,(H,24,28)(H,23,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRVQMZOWLNIRQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C2=NC=NC(=C2)NCCNC(=O)C3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-N-(tetrahydro-2-furanylmethyl)isonicotinamide](/img/structure/B5610120.png)

![N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-2-(2-naphthyloxy)propanamide](/img/structure/B5610133.png)
![methyl 3-({[(2-furylmethyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5610137.png)
![3-(3-hydroxy-3-methylbutyl)-N-[2-hydroxy-2-(2-pyridinyl)ethyl]benzamide](/img/structure/B5610144.png)



![5-(2-chlorophenyl)-N-{2-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}-2-furamide](/img/structure/B5610183.png)
![2-[(5-quinolinylamino)carbonyl]benzoic acid](/img/structure/B5610194.png)
![(1R*,3S*)-7-[(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-7-azaspiro[3.5]nonane-1,3-diol](/img/structure/B5610205.png)

![1-(2,5-dimethyl[1,3]oxazolo[5,4-d]pyrimidin-7-yl)-5-fluoro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5610233.png)
